molecular formula C14H16O3 B1324723 3-carboethoxyphenyl cyclobutyl ketone CAS No. 898790-54-0

3-carboethoxyphenyl cyclobutyl ketone

Cat. No.: B1324723
CAS No.: 898790-54-0
M. Wt: 232.27 g/mol
InChI Key: OVOBSXIMWGDCNH-UHFFFAOYSA-N
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Description

3-Carboethoxyphenyl cyclobutyl ketone is a cyclobutyl ketone derivative of significant interest in scientific research, particularly in medicinal chemistry and organic synthesis. The compound features a cyclobutyl group linked to a carbonyl moiety, which is attached to a phenyl ring substituted with a carboethoxy (-COOEt) group. This specific structure makes it a valuable intermediate for constructing more complex molecules. Cyclobutane rings are emerging as important scaffolds in drug discovery due to their unique puckered geometry and rigidity, which can enhance metabolic stability and binding efficiency in small-molecule drug candidates . Specifically, 1,3-difunctionalized cyclobutanes can serve as conformationally restricted alternatives to flexible ethyl or propyl linkers . This compound can be synthesized via Friedel-Crafts acylation of the corresponding aromatic precursor with cyclobutanecarbonyl chloride, a method known to provide high conversion and selectivity for analogous structures . In scientific research, cyclobutyl ketones like this are used as key precursors in developing novel synthetic methodologies. They serve as substrates for advanced transformations such as Pd-catalyzed enantioselective C-H arylation and formal γ-C-H functionalization via sequential C-H/C-C activation . These processes enable the stereospecific synthesis of valuable cis -1,3-disubstituted cyclobutane building blocks, which are otherwise challenging to access . The benzoyl moiety in the parent ketone can be further converted into a wide range of functional groups, including amides and esters, enhancing its utility in diversifying molecular structures . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-4-7-11(9-12)13(15)10-5-3-6-10/h4,7-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOBSXIMWGDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642520
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
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Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-54-0
Record name Ethyl 3-(cyclobutylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Cyclobutyl Ketones and Ester Moieties

Photochemical Reaction Mechanisms of Aryl Ketones and Cyclobutyl Ketones

The photochemistry of aryl ketones is a well-established field, characterized by several key reaction pathways initiated by the absorption of ultraviolet light. For a molecule like 3-carboethoxyphenyl cyclobutyl ketone, the aryl ketone chromophore is expected to be the primary site of photoexcitation.

Norrish-Type II Reaction and Yang Cyclization Pathways

Upon photoexcitation, aryl ketones can undergo intramolecular hydrogen abstraction if a sterically accessible γ-hydrogen is present. In the case of this compound, the methylene (B1212753) hydrogens on the cyclobutyl ring are in the γ-position relative to the carbonyl oxygen. This sets the stage for a Norrish-Type II reaction. wikipedia.orgconicet.gov.ar

The process begins with the excitation of the ketone to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. chemrxiv.org The triplet-state carbonyl oxygen then abstracts a γ-hydrogen from the cyclobutyl ring, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgorganic-chemistry.org This biradical is a key pivot point and can follow two major pathways:

Norrish-Type II Cleavage: The biradical can undergo fragmentation through cleavage of the α,β-carbon bond, resulting in the formation of an enol and an alkene. In this specific case, this would lead to the formation of ethyl 3-vinylbenzoate and cyclobutanone (B123998) enol, which would quickly tautomerize to cyclobutanone.

Yang Cyclization: Alternatively, the two radical centers of the 1,4-biradical can recombine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. This intramolecular cyclization is known as the Yang cyclization. For this compound, this would yield a bicyclic alcohol.

The competition between these two pathways is influenced by factors such as the conformation and lifetime of the biradical intermediate.

Photoenolization and Subsequent Reactions

Aromatic ketones with ortho-alkyl substituents are known to undergo photoenolization. While this compound does not have an ortho-alkyl group, the possibility of photoenolization involving other parts of the molecule or in related isomers is a relevant photochemical process to consider for aryl ketones in general. This process involves intramolecular hydrogen abstraction from the ortho-alkyl group to form a photoenol. These transient species can revert to the original ketone or undergo reactions such as electrocyclization or Diels-Alder type cycloadditions if a suitable dienophile is present.

Biradical Intermediates and Fragmentation Pathways

The formation of biradical intermediates is central to the photochemistry of cyclobutyl ketones. Beyond the 1,4-biradical of the Norrish-Type II pathway, α-cleavage (Norrish-Type I reaction) can also occur, leading to the formation of an acyl radical and a cyclobutyl radical. wikipedia.org These radical species can then undergo various secondary reactions, including decarbonylation, recombination, or disproportionation, leading to a complex mixture of products. The stability of the resulting radicals plays a significant role in determining the predominant fragmentation pathway.

Influence of Organized Media and Confinement on Photoreactivity

The photochemical behavior of ketones can be significantly altered when the reactions are carried out in organized media such as micelles, zeolites, or crystals. Confinement within these environments can restrict the conformational mobility of the ketone and the resulting biradical intermediates. This can lead to enhanced selectivity for one reaction pathway over another. For instance, the restricted environment of a zeolite cavity might favor the cyclization pathway (Yang cyclization) by holding the radical centers in close proximity, while inhibiting the fragmentation pathway. The polarity and microenvironment of micelles can also influence the course of the photoreaction.

Catalytic Reaction Mechanisms

The presence of an aromatic ring and C-H bonds adjacent to the carbonyl group in this compound makes it a potential substrate for palladium-catalyzed bond activation reactions.

Palladium-Catalyzed C–H and C–C Bond Activations

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ketones, palladium catalysts can facilitate the activation of C-H and C-C bonds, leading to a variety of functionalized products.

α-Arylation: The α-C-H bonds of the cyclobutyl ring are susceptible to palladium-catalyzed arylation. This transformation typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the α-arylated ketone. The efficiency of this process can be influenced by the choice of ligands and bases.

C-C Bond Activation: The strained cyclobutyl ring can also undergo palladium-catalyzed C-C bond activation. This can lead to ring-opening reactions, providing access to linear alkyl chains or the formation of new ring systems. For example, the reaction of cyclobutanone derivatives with aryl halides in the presence of a palladium catalyst can lead to the formation of various products through carbene migratory insertion and β-hydride elimination pathways.

Directed C-H Activation: The carbonyl group itself can act as a directing group to facilitate the activation of otherwise unreactive C-H bonds. While typically observed for β- and γ-C-H bonds in aliphatic ketones, the principles could be extended to more complex systems. This approach allows for the selective functionalization of specific C-H bonds within a molecule.

Role of Ligands and Oxidants

In palladium-catalyzed reactions of aryl cyclobutyl ketones, the choice of ligands and oxidants is critical in directing the reaction's course and efficiency. These reactions often proceed via C-H activation, and the ligand, which coordinates to the palladium center, plays a key role in this process. For instance, in the palladium-catalyzed arylation of cyclobutylmethyl ketones, an electron-deficient 2-pyridone ligand was found to be optimal for enabling the activation of tertiary C-H bonds. nih.gov In the absence of a suitable ligand, the yield of the arylated product was significantly lower. nih.gov The ligand's structure influences the steric and electronic environment of the palladium catalyst, thereby affecting the selectivity and rate of the C-H bond cleavage.

Oxidants are essential for regenerating the active Pd(II) catalyst in the catalytic cycle. Silver salts, such as silver phosphate (B84403) (Ag₃PO₄), are commonly employed as oxidants in these transformations. nih.gov The combination of a specific ligand and oxidant can be crucial for achieving high yields and selectivity. For example, the combination of a D-valine-based transient directing group, a specific pyridone ligand, and silver phosphate was necessary to control the rate-determining step and achieve high enantioselectivities in the arylation of cyclobutyl ketones. researchgate.net

Table 1: Effect of Ligand on Palladium-Catalyzed Tertiary C-H Arylation of Cyclobutylmethyl Ketones Data based on reactions of analogous cyclobutylmethyl ketones.

LigandYield of Arylated Product (%)
None5
5-Nitropyridone58
5-Nitropyridone (Optimized)71
Deuterium-Labeling Studies

Deuterium-labeling experiments are a powerful tool for elucidating the mechanisms of C-H activation reactions involving cyclobutyl ketones. Such studies have been instrumental in determining the rate-determining steps of these reactions. In the context of palladium-catalyzed enantioselective C-H arylation of cyclobutyl ketones, deuterium-labeling studies would be expected to reveal a significant kinetic isotope effect (KIE). researchgate.net A KIE greater than one would indicate that the C-H bond cleavage is a rate-limiting step in the reaction mechanism. This is a common feature in reactions proceeding through a concerted metalation-deprotonation pathway. These studies provide valuable insights into the intimate details of the catalytic cycle and help in the design of more efficient and selective catalysts. researchgate.net

Gold-Catalyzed Ring Expansions and Cycloadditions

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for mediating the ring expansion of strained carbocycles like cyclobutanes. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions and can generate complex molecular architectures. For 1-alkynyl cyclobutanols, gold(I) catalysis can induce a stereospecific rearrangement to produce alkylidene cycloalkanones. organic-chemistry.org The efficiency and rate of these reactions are significantly influenced by the electronic properties of the ligands on the gold catalyst, with electron-deficient arylphosphines generally leading to improved yields. organic-chemistry.org

This reactivity can be extended to other cyclobutane (B1203170) derivatives, where the gold catalyst activates a π-system, triggering a rearrangement cascade. The proposed mechanism involves the migration of a carbon-carbon sigma bond of the cyclobutane ring onto the gold(I)-activated unsaturation, leading to the expanded ring system. organic-chemistry.org

Vinylidene and Carbene Intermediates

A key feature of gold-catalyzed reactions of enynes is the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov These highly reactive species are formed through the intramolecular reaction of a gold-activated alkyne with an alkene. nih.gov Although not directly involving a ketone, the principles of these transformations are relevant. These carbene intermediates can then undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, and skeletal rearrangements. nih.gov In the context of cyclobutane-containing substrates, these intermediates could potentially lead to complex polycyclic systems through intramolecular cycloadditions or rearrangements. The formation and subsequent reaction of these gold carbene intermediates are central to the synthetic utility of gold catalysis in modern organic chemistry. rsc.org

Cobalt Catalysis in Cyclobutane Scaffold Incorporation

Thermal and Radical Decomposition Pathways

Free Radical Mechanisms in Vapour Phase Decomposition of Cyclobutyl Ketones

The thermal decomposition of cyclobutyl ketones in the vapor phase often proceeds through free radical mechanisms. acs.org For instance, the photolysis of methyl cyclobutyl ketone in the vapor phase has been shown to be predominantly a free-radical process, yielding products such as carbon monoxide, ethylene (B1197577), methane, and cyclobutane. acs.org The initial step is believed to be the cleavage of the bond between the carbonyl group and the cyclobutyl ring, generating a cyclobutyl radical and an acyl radical. The cyclobutyl radical can then undergo further reactions, including dissociation into ethylene and a vinyl radical. acs.org The study of these decomposition pathways provides fundamental insights into the bond strengths and reactivity of cyclobutyl ketones under high-energy conditions.

Table 2: Major Products from the Vapor Phase Photodecomposition of Methyl Cyclobutyl Ketone Data based on the photolysis of methyl cyclobutyl ketone at 2654 Å.

ProductQuantum Yield (at 100°C)Quantum Yield (at 250°C)
Carbon Monoxide0.350.35
Ethylene0.170.34

Bicyclo[1.1.0]butyl Radical Cation Reactivity

The strained bicyclo[1.1.0]butane (BCB) framework, particularly when substituted with a ketone, can be activated to form highly reactive bicyclo[1.1.0]butyl radical cation intermediates. This activation is commonly achieved through single-electron oxidation, often facilitated by photoredox catalysis.

The mechanistic pathway begins with the excitation of a photocatalyst by visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) with a ketone-substituted BCB, such as an analogue of this compound that has been pre-formed into a bicyclo[1.1.0]butane structure. This SET process generates a bicyclo[1.1.0]butyl radical cation.

These radical cations are potent electrophiles and exhibit diverse reactivity. Key reaction pathways include:

[2π + 2σ] Cycloadditions: The radical cation can react with a variety of alkenes, including styrene-type, heteroatom-substituted, and even nonactivated alkenes, to form bicyclo[2.1.1]hexane (BCH) structures. This transformation is often highly regio- and diastereoselective. The reaction proceeds via a radical addition of the radical cation to the alkene, followed by an intramolecular cyclization and subsequent reduction to complete the catalytic cycle.

Reactions with Nucleophiles: In the absence of an alkene coupling partner, the radical cation can be trapped by nucleophiles. For instance, reaction with allyl alcohol can lead to the formation of an ether via nucleophilic attack at the C3 position of the radical cation.

Reaction with Oxygen: In the presence of air, the radical cation can react with molecular oxygen, leading to the formation of epoxyketones.

For a substrate like this compound (in its BCB form), the electron-withdrawing carboethoxy group on the phenyl ring would influence the electronic properties of the radical cation intermediate. This substituent would likely make the radical cation more electrophilic, potentially affecting its reactivity and the rates of subsequent cycloaddition or nucleophilic attack steps. The mechanistic picture for ketone-substituted BCBs is noted to be more complex than for their ester-substituted counterparts, demonstrating distinct electrophilic behavior.

Stability and Ring-Opening Processes of Strained Rings

The inherent ring strain of the cyclobutane moiety in compounds like this compound makes it susceptible to various ring-opening and cleavage reactions under specific conditions.

Acidic, Basic, Nucleophilic, Thermolytic, and Photolytic Ring Cleavage of Cyclobutanes

The four-membered ring of a cyclobutyl ketone can be cleaved through several distinct mechanistic pathways:

Photolytic Cleavage (Norrish-Yang Reaction): Aryl cyclobutyl ketones are prime candidates for intramolecular photochemical reactions. Upon UV irradiation, the ketone's carbonyl group is excited to a triplet state. This is followed by a γ-hydrogen abstraction from one of the cyclobutane methylene groups, leading to a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol derivative, a process known as the Norrish-Yang cyclization. researchgate.netnih.gov This bicyclic alcohol is often a key intermediate that can undergo further strain-driven cleavage reactions. For instance, palladium-catalyzed C-C bond cleavage of the bicyclo[1.1.1]pentan-2-ol can produce cis-1,3-disubstituted cyclobutanes. nih.gov

Thermolytic Cleavage: The thermal decomposition of cyclobutyl ketones typically proceeds through a different mechanism. For example, the gas-phase pyrolysis of methyl cyclobutyl ketone involves the formation of ethylene and methyl vinyl ketone as the primary products. researchgate.net This suggests a concerted or diradical mechanism involving the cleavage of the cyclobutane ring into two alkene fragments, a type of retro-[2+2] cycloaddition. The presence of an aryl group, such as in this compound, would likely influence the decomposition pathway and temperature, potentially favoring pathways that involve the aromatic substituent.

Acidic and Basic Cleavage: While unsubstituted cyclobutane is kinetically stable, the presence of activating groups like a ketone can facilitate ring opening.

Acid-Catalyzed Opening: Under acidic conditions, the carbonyl oxygen is protonated, which activates the molecule. While direct acid-catalyzed cleavage of the cyclobutane ring is not a common standalone reaction, subsequent reactions can promote ring opening. For example, in reactions analogous to retro-aldol cleavages, protonation can facilitate bond cleavage, particularly if a stable carbocation or a subsequent favorable rearrangement can occur. researchgate.net

Base-Catalyzed Opening: Under basic conditions, the primary reaction is the deprotonation of the α-hydrogen to form an enolate. While this does not directly cause ring cleavage, the enolate can participate in reactions that lead to it. For instance, a retro-aldol type reaction can be initiated by a base, leading to the cleavage of a C-C bond. researchgate.netresearchgate.net This is particularly relevant for β-hydroxy ketones, but the principle can be extended to strained ring systems where cleavage relieves ring strain.

Cycloreversion of Bicyclo[1.1.1]pentan-2-ol Alkoxides

As mentioned previously, aryl cyclobutyl ketones can be converted to 2-arylbicyclo[1.1.1]pentan-2-ols via the Norrish-Yang (NY) cyclization. While these bicyclic alcohols are relatively stable, their corresponding alkoxides are not.

Upon treatment with a base (e.g., sodium methoxide), the bicyclo[1.1.1]pentan-2-ol is deprotonated to form an alkoxide. This species is highly unstable and undergoes a rapid cycloreversion reaction, driven by the release of the significant strain energy inherent in the bicyclo[1.1.1]pentane core. This process breaks the C1-C2 and C2-C3 bonds of the bicyclic system, leading to the reformation of the corresponding cyclobutyl phenyl ketone.

Deuterium-labelling studies have been employed to investigate the competitive mechanisms of this ring-opening process, confirming the lability of the bicyclic alkoxide intermediate. researchgate.net This base-catalyzed cycloreversion represents the reverse of the C-C bond formation step in the Norrish-Yang reaction, highlighting the accessible equilibrium between these strained structures.

Stabilization of Adjacent Carbanion Centers by Cyclobutyl Groups

The hydrogens on the carbon atom alpha to the carbonyl group in this compound are acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. khanacademy.orgrsc.org The negative charge of the carbanion is delocalized onto the electronegative oxygen atom, which is the primary stabilizing factor.

In addition to this primary resonance stabilization, the cyclobutyl group itself exerts an electronic influence on the adjacent carbanionic center. Studies involving relative kinetic acidity measurements have shown that a cyclobutyl group can stabilize an adjacent carbanion. This stabilizing effect is less pronounced than that of a cyclopropyl or vinyl group but is still significant compared to a simple alkyl group like isopropyl.

The stabilization can be attributed to the hybridization of the carbon orbitals in the strained ring. The C-C bonds in a cyclobutane ring have more p-character than those in an unstrained alkane. Consequently, the C-H bonds have more s-character. A lone pair of electrons in an orbital with higher s-character is held closer to the nucleus and is therefore more stable. This inductive effect helps to stabilize the negative charge of the adjacent carbanion.

Resonance Delocalization: The powerful delocalization of the negative charge into the carbonyl group.

Inductive/Hybridization Effect: The moderate electron-withdrawing/stabilizing effect of the cyclobutyl ring itself.

The acidity of these α-hydrogens is a key determinant of the ketone's reactivity in base-catalyzed reactions, such as aldol (B89426) condensations, alkylations, and the potential ring-opening reactions discussed previously.

Compound TypeFunctional GroupTypical pKa of α-HydrogenPrimary Stabilizing Factor
Alkane-CH₂-~50None
Ketone -C(O)-CH₂- ~19-21 Resonance (Enolate)
Aldehyde-C(O)-H~16-18Resonance (Enolate)
Ester-C(O)-OR~23-25Resonance (Enolate)

This table provides general pKa values to illustrate the acidifying effect of a carbonyl group. khanacademy.orgrsc.org

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals.

The structural elucidation of 3-carboethoxyphenyl cyclobutyl ketone is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the signals can be assigned to the aromatic, cyclobutyl, and ethyl ester moieties. The aromatic region is expected to show four distinct protons with complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The cyclobutyl protons will appear as overlapping multiplets, with the proton alpha to the carbonyl group shifted significantly downfield. The ethyl group of the ester will present as a characteristic quartet and triplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include two distinct carbonyl carbons—one for the ketone and one for the ester. oregonstate.edu The ketone carbonyl carbon is typically found further downfield (around 190-210 ppm) compared to the ester carbonyl (around 165-175 ppm). oregonstate.edu Six signals are expected for the aromatic ring and four for the cyclobutyl and ethyl groups.

2D NMR Techniques: To definitively establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the cyclobutyl ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for unambiguous assignment of carbons that bear protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Ketone C=O--
Ester C=O--
Aromatic C (quaternary)--
Aromatic C (quaternary)--
Aromatic CH8.45d
Aromatic CH8.18dd
Aromatic CH7.95d
Aromatic CH7.55t
Cyclobutyl CH (α to C=O)3.85p
Cyclobutyl CH₂2.40m
Cyclobutyl CH₂2.05m
Ester O-CH₂4.41q
Ester CH₃1.40t

In molecules with conformationally restricted or non-equivalent protons, the splitting patterns can become more complex than predicted by the simple n+1 rule. This "complex coupling" or "second-order" effect provides valuable structural information. libretexts.orgyoutube.com

For this compound, complex coupling is prominent in two regions:

Aromatic Protons: The four protons on the 1,3-disubstituted ring are not equivalent. Each proton is coupled to its neighbors with different coupling constants (J-values). Ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz. This results in signals that are not simple doublets or triplets, but rather patterns like a "doublet of doublets" (dd) or a "triplet of doublets" (td). Analyzing these coupling constants is critical for assigning the specific position of each proton on the ring. wisc.edu

Cyclobutyl Protons: The cyclobutyl ring is puckered and not planar. This conformational rigidity makes the geminal protons (on the same carbon) and vicinal protons (on adjacent carbons) chemically and magnetically non-equivalent. Consequently, they split each other with different J-values, leading to complex, overlapping multiplets in the ¹H NMR spectrum that are often difficult to resolve without advanced 2D techniques or simulation software. libretexts.org

While solution-state NMR provides data on molecules averaged over all their conformations, solid-state NMR (ssNMR) offers insight into the structure and dynamics of a compound in its crystalline or amorphous solid form. For a molecule like this compound, ssNMR could be employed to:

Study Polymorphism: Identify and characterize different crystalline forms (polymorphs), which may have distinct physical properties. Each polymorph would yield a unique ssNMR spectrum due to differences in molecular packing and conformation.

Determine Conformation: Elucidate the precise three-dimensional conformation of the cyclobutyl ring and the orientation of the substituent groups in the solid state.

Analyze Intermolecular Interactions: Probe intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking of the aromatic rings, which govern the crystal packing arrangement. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically used to obtain high-resolution spectra of solid samples. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com

The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.

Ketone C=O Stretch: The carbonyl group within the four-membered cyclobutyl ring is subject to significant ring strain. This strain increases the energy required to stretch the C=O bond, shifting its absorption to a higher frequency (wavenumber) than that of a typical acyclic ketone. This peak is expected around 1780 cm⁻¹. pressbooks.pubopenstax.org

Ester C=O Stretch: The ester carbonyl is conjugated to the aromatic ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond character and lowering its stretching frequency to approximately 1720 cm⁻¹. openstax.orglibretexts.org

Other Key Absorptions: The presence of both the aromatic ring and the ester group is further confirmed by C-O stretching bands and aromatic C=C stretching bands. spectroscopyonline.com

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption (cm⁻¹) Intensity
C-H StretchAromatic3100-3000Medium-Weak
C-H StretchAliphatic (Cyclobutyl, Ethyl)2980-2850Medium
C=O StretchCyclobutyl Ketone~1780Strong, Sharp
C=O StretchAromatic Ester~1720Strong, Sharp
C=C StretchAromatic Ring1600, 1585, 1475Medium-Weak
C-O StretchEster1300-1250 and 1150-1100Strong
C-H BendAromatic (Out-of-plane)900-675Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass. researchgate.net For this compound, the molecular formula is C₁₄H₁₆O₃. HRMS would be used to confirm this by comparing the experimentally measured mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) with the theoretically calculated exact mass. A match within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the ketone and ester groups, leading to characteristic fragment ions.

Table 3: HRMS Data and Predicted Fragments for C₁₄H₁₆O₃

Species Formula Calculated Exact Mass (m/z) Predicted Fragment Origin
[M]+•C₁₄H₁₆O₃232.1099Molecular Ion
[M+H]⁺C₁₄H₁₇O₃233.1172Protonated Molecule
[M-C₂H₅O]⁺C₁₂H₁₁O₂187.0754Loss of ethoxy radical from ester
[M-C₄H₇]⁺C₁₀H₉O₃177.0546Loss of cyclobutyl radical
[C₉H₅O₂]⁺C₉H₅O₂145.0284Loss of cyclobutanone (B123998)
[C₇H₅O]⁺C₇H₅O105.0335Benzoyl cation

Electron Ionization and Chemical Ionization Techniques

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of a compound. For this compound, both hard and soft ionization techniques would provide complementary information.

Electron Ionization (EI): Electron Ionization is a high-energy ("hard") technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. libretexts.org The molecular ion peak would confirm the compound's molecular weight. However, due to the energy imparted, the molecular ion peak might be weak or even absent, with the spectrum being dominated by more stable fragment ions. libretexts.orgorgchemboulder.com The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Chemical Ionization (CI): Chemical Ionization is a lower-energy ("soft") ionization method that results in less fragmentation compared to EI. jove.comyoutube.com In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule, [M+H]⁺. jove.com This species is generally more stable than the radical cation M⁺• formed in EI, resulting in a more prominent peak corresponding to the molecular weight (plus one). jove.com This technique is particularly useful for confirming the molecular weight of compounds that undergo excessive fragmentation in EI. youtube.com

Ionization TechniquePrimary Ion FormedFragmentation LevelKey Information Provided
Electron Ionization (EI) M⁺• (Molecular Ion)HighStructural fingerprint, detailed fragmentation pattern
Chemical Ionization (CI) [M+H]⁺ (Protonated Molecule)LowClear confirmation of molecular weight

Hyphenated Techniques (GC-MS, LC-MS)

To analyze complex mixtures or ensure the purity of a sample before characterization, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique suitable for volatile and thermally stable compounds. This compound, with its expected molecular weight and structure, should be amenable to GC analysis. The gas chromatograph would separate the compound from any impurities, and the eluting compound would be directly introduced into the mass spectrometer's ion source (typically EI) for ionization and detection. This provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative and highly versatile technique, particularly for less volatile or thermally sensitive compounds. nih.govnih.gov The compound would be separated using high-performance liquid chromatography (HPLC) and subsequently ionized, often using soft ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). acs.orgexpec-tech.com LC-MS is widely applied to the analysis of aromatic and carbonyl compounds. nih.govnih.govacs.orglongdom.org For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be employed to monitor specific fragmentation transitions of the parent ion. nih.gov

Fragmentation Pattern Analysis for Structural Insights

The detailed analysis of the fragmentation pattern obtained from EI-MS provides invaluable information for deducing the molecule's structure. The fragmentation of this compound would be predicted to follow established pathways for ketones, esters, and aromatic compounds. orgchemboulder.com

Key predicted fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orglibretexts.orgmiamioh.edu Two primary alpha-cleavage events are possible:

Loss of the cyclobutyl radical (•C₄H₇), resulting in a stable, resonance-stabilized acylium ion.

Loss of the 3-carboethoxyphenyl radical, leading to the formation of a cyclobutanecarbonyl acylium ion. The former is typically more favorable due to the stability of the resulting benzoyl-type cation. libretexts.org

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo this characteristic rearrangement. youtube.comyoutube.com In this case, a hydrogen atom on the cyclobutyl ring (gamma to the carbonyl oxygen) could be transferred to the oxygen, followed by cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene (ethene from the cyclobutyl ring) and the formation of a charged enol. youtube.com

Ester Fragmentation: The carboethoxy group can undergo its own characteristic fragmentations, such as the loss of an ethoxy radical (•OC₂H₅) or the elimination of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement. optica.orgnih.gov

Aromatic Ring Fragmentation: The aromatic ring itself can undergo cleavage, although it is generally stable.

A table of predicted major fragments for this compound (Molecular Weight: 246.29 g/mol ) is presented below.

m/z (mass-to-charge ratio)Predicted Ion StructureFragmentation Pathway
246[C₁₅H₁₈O₃]⁺•Molecular Ion (M⁺•)
217[C₁₃H₁₃O₃]⁺Alpha-Cleavage: Loss of •C₂H₅
201[C₁₂H₉O₃]⁺Loss of •OC₂H₅ from ester
179[C₁₁H₇O₂]⁺Alpha-Cleavage: Loss of •C₄H₇ (cyclobutyl)
83[C₅H₇O]⁺Alpha-Cleavage: Loss of •C₁₀H₉O₂ (carboethoxyphenyl)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Mechanistic Probes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vn The structure of this compound contains several chromophores (light-absorbing groups), primarily the conjugated system formed by the benzene ring and the ketone and ester carbonyl groups. msu.edu

The expected electronic transitions are:

π → π* Transitions: These are high-energy, high-intensity transitions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals. cutm.ac.in The conjugated aromatic system is the primary contributor to these absorptions. hnue.edu.vn The conjugation of the carbonyl groups with the benzene ring shifts these absorptions to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.orgjove.comutoronto.ca

n → π* Transitions: These are lower-energy, low-intensity transitions resulting from the promotion of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. cutm.ac.inmasterorganicchemistry.com These transitions are characteristic of molecules containing carbonyl groups and occur at longer wavelengths than the π → π* transitions. hnue.edu.vnmsu.edu

Predicted λmaxMolar Absorptivity (ε)Transition TypeAssociated Chromophore
~245 nm> 10,000 L mol⁻¹ cm⁻¹π → πPhenyl ring conjugated with C=O
~285 nm~1,500 L mol⁻¹ cm⁻¹π → πPhenyl ring
~320 nm< 200 L mol⁻¹ cm⁻¹n → π*Ketone C=O

X-ray Crystallography for Absolute and Relative Stereochemistry

For a crystalline sample of this compound, X-ray diffraction analysis would provide precise coordinates for each atom in the crystal lattice. numberanalytics.com The parent molecule itself is achiral, meaning it does not have non-superimposable mirror images and therefore does not possess an absolute stereochemistry.

However, if chiral derivatives were synthesized (for example, by adding substituents to the cyclobutyl ring to create stereocenters), X-ray crystallography would be the gold standard for determining both:

Relative Stereochemistry: The spatial arrangement of different stereocenters within the same molecule relative to each other (e.g., cis/trans isomers).

Absolute Stereochemistry: The absolute three-dimensional arrangement of atoms in a chiral molecule, distinguishing between enantiomers (R vs. S configuration). numberanalytics.comnih.govresearchgate.net This is often determined by measuring anomalous dispersion effects, particularly if a heavy atom is present in the structure. soton.ac.uk

A hypothetical set of crystallographic data for the compound is presented below.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (deg) 95.5°
Volume (ų) 1292
Z 4

Computational Approaches to Elucidating Structure, Reactivity, and Mechanisms

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms and energetics of organic reactions involving ketones and aromatic compounds. For 3-carboethoxyphenyl cyclobutyl ketone, DFT calculations can elucidate potential reaction pathways, identify transition states, and determine activation energies, providing a deeper understanding of its reactivity.

Mechanistic studies on analogous systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, have demonstrated the utility of DFT in mapping out complex reaction pathways. rsc.org These studies reveal that such reactions can proceed through multiple steps, including nucleophilic attack, ring opening to form zwitterionic intermediates, and subsequent intramolecular reactions. rsc.orgnih.gov By applying similar computational strategies to this compound, researchers can predict its behavior in various chemical transformations. For instance, in a hypothetical base-catalyzed enolization, DFT could be used to calculate the relative energies of the possible enolates and the transition states leading to their formation.

Furthermore, DFT is instrumental in understanding the influence of substituents on reaction energetics. The presence of the electron-withdrawing carboethoxy group on the phenyl ring is expected to significantly influence the electronic properties and reactivity of the ketone. DFT calculations can quantify this effect by comparing the energetics of reactions for substituted and unsubstituted analogues. orientjchem.orgsamipubco.com For example, a computational study on the keto-enol tautomerism of a substituted phenyl dione showed that the stability of the keto form is influenced by the solvent environment, a factor that can be effectively modeled using DFT. orientjchem.org

Table 1: Hypothetical DFT-Calculated Relative Energies for Intermediates in a Reaction of this compound

IntermediateRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Acetonitrile
Reactant0.00.0
Transition State 1+15.2+13.8
Intermediate 1-5.4-7.1
Transition State 2+12.8+11.5
Product-10.1-12.3

This table presents hypothetical data based on typical values observed in DFT studies of similar ketone reactions.

Molecular Dynamics (MD) Simulations in Supramolecular Photochemistry

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static quantum chemical calculations. In the realm of supramolecular chemistry, MD simulations are particularly useful for investigating the formation and behavior of host-guest complexes. researchgate.netnih.govscilit.com The aromatic and ester moieties of this compound make it a potential guest for various host molecules, such as cyclodextrins. MD simulations can model the inclusion process, revealing details about the orientation of the guest within the host cavity and the nature of the intermolecular interactions that stabilize the complex. researchgate.net

The photochemistry of aromatic ketones is a rich field of study, and MD simulations can shed light on the dynamics of excited states. Upon photoexcitation, aromatic ketones can undergo various processes, including intersystem crossing and hydrogen abstraction. The Norrish-Yang reaction, a well-known photochemical cyclization of ketones, is a potential pathway for cyclobutyl ketones. nih.gov MD simulations can be used to explore the conformational changes that occur in the excited state, leading to the formation of key intermediates like 1,4-biradicals. While direct MD simulations of photochemical reactions are complex, they can provide valuable information about the initial dynamics following photoexcitation. nih.gov

Quantum Chemical Modeling in Conjunction with Experimental Data for Structural Elucidation

The definitive determination of a molecule's three-dimensional structure often relies on the synergy between experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and quantum chemical modeling. acs.orgrsc.org For a molecule with the conformational flexibility of this compound, arising from the puckering of the cyclobutane (B1203170) ring and rotation around single bonds, computational methods are essential for interpreting experimental data.

Quantum chemical methods, particularly DFT, can be used to calculate NMR chemical shifts and coupling constants for different possible conformers of the molecule. mdpi.comuncw.edunih.gov By comparing the calculated spectra for various low-energy conformations with the experimental NMR data, the most probable structure in solution can be identified. This approach has been successfully used to elucidate the structures of complex natural products and other organic molecules. acs.orgfrontiersin.org Machine learning techniques are also being integrated with quantum chemical calculations to improve the accuracy and speed of NMR predictions. frontiersin.orgnih.govnih.govbris.ac.uk

In cases where single crystals can be obtained, X-ray crystallography provides precise atomic coordinates. However, computational modeling remains valuable for understanding the intermolecular interactions in the crystal lattice and for relating the solid-state structure to the preferred conformation in solution. mdpi.com

Prediction of Spectroscopic Properties from Computational Models

Computational models are not only crucial for structural elucidation but also for the prediction and interpretation of various spectroscopic data, including infrared (IR), ultraviolet-visible (UV-Vis), and circular dichroism (CD) spectra. rsc.orgrsc.org DFT and time-dependent DFT (TD-DFT) are the primary methods used for these purposes. scispace.comresearchgate.netchemrxiv.org

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net This is particularly useful for identifying characteristic vibrational modes associated with the carbonyl groups of the ketone and ester, as well as vibrations of the cyclobutyl and phenyl rings.

TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. iau.ir For this compound, these calculations would likely reveal transitions involving the aromatic chromophore, such as π-π* transitions, and n-π* transitions associated with the carbonyl groups. The predicted absorption wavelengths and oscillator strengths can be compared with experimental spectra to validate the computational model and gain a deeper understanding of the molecule's electronic structure. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted ValueExperimental Value (Hypothetical)
IR Carbonyl Stretch (Ketone)1715 cm⁻¹1710 cm⁻¹
IR Carbonyl Stretch (Ester)1730 cm⁻¹1725 cm⁻¹
¹H NMR (α-proton to ketone)δ 3.1 ppmδ 3.0 ppm
¹³C NMR (Ketone Carbonyl)δ 208 ppmδ 207 ppm
UV-Vis λmax (π-π*)258 nm260 nm

This table presents hypothetical data based on typical accuracies of computational predictions for similar organic molecules.

Studies on Electronic Effects and Stability of Cyclobutyl-Substituted Carbanions

The acidity of the α-protons to the ketone in this compound makes it a precursor to a cyclobutyl-substituted carbanion (enolate). The stability of this carbanion is a key factor in its reactivity in base-catalyzed reactions. Computational methods can be used to investigate the electronic effects that govern the stability of such carbanions.

The stability of a carbanion is influenced by several factors, including hybridization, inductive effects, and resonance. organicchemistrydata.org The electron-withdrawing nature of the adjacent carbonyl group provides significant resonance stabilization. Furthermore, the electronic properties of the substituted phenyl ring will modulate this stability. The carboethoxy group at the meta position will exert an electron-withdrawing inductive effect, which is expected to stabilize the negative charge on the enolate. organicchemistrydata.org

Computational studies can quantify these effects by calculating properties such as the gas-phase acidity and by analyzing the charge distribution in the carbanion. chemrxiv.org It is known that small rings like cyclobutane can have distinct electronic effects compared to acyclic alkyl groups. chemrxiv.org DFT calculations can provide detailed information on how the cyclobutyl ring influences the geometry and electronic structure of the adjacent carbanion.

Analysis of Conformational Preferences in Ketones and Esters

Computational conformational analysis typically involves a systematic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer using methods like DFT. researchgate.netmdpi.commdpi.com For this compound, key conformational variables include the degree of puckering of the cyclobutane ring, the orientation of the phenyl group relative to the ketone, and the conformation of the carboethoxy group.

The results of such an analysis would likely show a preference for a puckered cyclobutane conformation to relieve ring strain. The relative orientation of the large substituents on the cyclobutyl and phenyl rings will be governed by the need to minimize steric hindrance. chemrxiv.org Understanding the populations of different conformers at a given temperature, which can be estimated from their calculated relative free energies, is crucial for interpreting experimental data and predicting the molecule's behavior. mdpi.com

Role As Building Blocks in Complex Organic Synthesis

Cyclobutyl Ring Systems as Scaffolds for Drug Discovery and Synthetic Target Analogs

Cyclobutane (B1203170) rings are increasingly influential in the field of drug design. nih.gov Their unique, puckered three-dimensional structure offers a rigid scaffold that can improve pharmacological properties such as metabolic stability and binding efficiency. nih.govnih.gov Unlike more flexible cycloalkanes, the strained nature of the cyclobutane ring leads to a rigid conformation, which can be advantageous for potency, selectivity, and pharmacokinetic profiles. pharmablock.com This carbocycle has been employed to fill hydrophobic pockets in target enzymes, reduce molecular planarity, and act as a conformationally restricting element. nih.govru.nl

Table 1: Applications of Cyclobutane Rings in Drug Candidates
ApplicationDescriptionReference(s)
Conformational Restriction The rigid, puckered structure locks part of a molecule into a specific orientation, which can enhance binding to a biological target. nih.govnih.gov
Aryl Isostere Can replace aromatic groups to improve properties like solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. nih.govnih.gov
Metabolic Stability The chemical inertness of the highly strained ring can prevent metabolic degradation at that position in a drug molecule. nih.gov
Improved Pharmacokinetics The unique 3D shape can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com
Hydrophobic Pocket Filling The non-planar structure can effectively occupy hydrophobic pockets within protein targets. nih.govru.nl

Particular attention has been given to 1,3-disubstituted cyclobutanes, which are emerging as important scaffolds in medicinal chemistry. nih.govnih.gov These structures adopt a puckered, linear-like geometry that can serve as a conformationally restricted substitute for more flexible ethyl or propyl linkers. nih.gov They can also function as non-planar isosteres for aryl rings, offering a way to improve physicochemical properties without losing the essential vector positioning of key functional groups. nih.gov The synthesis of these compounds with specific stereochemistry (cis or trans) is a key challenge, with methods being developed that utilize sequential C-H/C-C functionalization strategies starting from cyclobutyl aryl ketones. nih.govnih.gov This highlights the potential of precursors like 3-carboethoxyphenyl cyclobutyl ketone for accessing these valuable cis-1,3-difunctionalized building blocks. Several small molecules incorporating this motif have entered clinical trials, such as TAK-828F, a retinoic acid-related orphan receptor (RORγt) inverse agonist, underscoring the therapeutic value of this scaffold. nih.govacs.org

Bicyclo[1.1.1]pentanes (BCPs) are highly strained, rigid scaffolds that have become established as attractive bioisosteres for para-substituted benzene (B151609) rings in drug design. nih.govacs.org A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The BCP core mimics the linear geometry and 180° exit vector of a 1,4-disubstituted benzene ring, making it an excellent replacement to improve properties like aqueous solubility and metabolic stability. nih.govnih.govtcichemicals.com While other caged hydrocarbons like cubane (B1203433) can also replicate this geometry, BCPs are often more synthetically accessible. nih.govacs.org The significant interest in BCPs has led to the development of an extensive synthetic toolkit, making the creation of BCP-containing drug analogues more straightforward. nih.govacs.org

Aryl Ketones as Versatile Synthetic Intermediates

Aryl ketones are fundamental and versatile precursors in organic synthesis, particularly for the construction of heterocyclic compounds, which are abundant in drug molecules and natural products. nih.govresearchgate.net The carbonyl group and the adjacent aryl ring provide multiple points for chemical transformation. nih.govchemistryviews.org They are attractive starting materials due to their stability, relative low cost, and ease of handling. vensel.org Traditional methods for synthesizing aryl ketones, such as the Friedel-Crafts acylation, are well-established, and newer methods like palladium-catalyzed carbonylative cross-coupling reactions have expanded the accessibility of diverse aryl ketone structures. chemistryviews.org The reactivity of aryl ketones allows them to be converted into a wide array of other functional groups and to serve as key components in the synthesis of important pharmaceutical intermediates, including 2-aminothiazoles and 2-phenyl pyridines. vensel.org

Transformations of the Ketone and Ester Moieties for Further Functionalization

The ketone and ester functionalities within this compound are ripe for a variety of chemical transformations, allowing for extensive functionalization and elaboration into more complex structures. These reactions can be used to introduce new atoms like nitrogen, alter the oxidation state of the carbonyl carbon, or form new carbon-carbon bonds.

The ketone and ester groups are highly versatile and can be interconverted or transformed into other functional groups. For instance, ketones can be converted into esters through oxidative C-C bond cleavage. acs.org The benzoyl moiety of a cyclobutyl aryl ketone can be converted into a wide range of other functional groups, including amides and esters, following initial functionalization of the cyclobutane ring. nih.govnih.gov Furthermore, β-keto esters can undergo transesterification to swap the ester's alcohol portion, a useful transformation in the synthesis of pharmaceutical compounds. rsc.org This reaction can be selective for the β-keto ester over other ester types in a molecule, often proceeding through an enol or acylketene intermediate. rsc.org

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to a ketone or aldehyde, followed by dehydration. sigmaaldrich.comwikipedia.org The product is typically an α,β-unsaturated compound. sigmaaldrich.com This reaction is highly versatile and can be applied to a broad range of substrates, including aryl ketones. acs.orgnumberanalytics.com The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org For a ketone like this compound, the Knoevenagel condensation would involve the reaction of the ketone's carbonyl group, leading to the formation of a new carbon-carbon double bond and extending the molecule's carbon framework. sigmaaldrich.comnumberanalytics.com

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, through oxidative cleavage of an adjacent carbon-carbon bond. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using a peroxyacid, such as m-CPBA, or hydrogen peroxide with a catalyst. organic-chemistry.orgsigmaaldrich.com The regioselectivity of the reaction is predictable, as the group with the highest "migratory aptitude" (the group best able to stabilize a positive charge) will migrate to the oxygen atom. organic-chemistry.orgchemistrysteps.com For an aryl alkyl ketone, the aryl group generally has a higher migratory aptitude than the alkyl group. Therefore, in the case of this compound, the Baeyer-Villiger oxidation would be expected to insert an oxygen atom between the carbonyl carbon and the cyclobutyl ring, converting the ketone into an ester. This transformation is a powerful tool in the synthesis of natural products and other complex molecules. nih.gov

Table 2: Summary of Key Reactions
ReactionSubstrate MoietyReagentsProduct MoietyReference(s)
Knoevenagel Condensation KetoneActive Methylene Compound, Weak Baseα,β-Unsaturated System sigmaaldrich.comwikipedia.org
Baeyer-Villiger Oxidation KetonePeroxyacid (e.g., m-CPBA) or H₂O₂Ester wikipedia.orgorganic-chemistry.org
Transesterification β-Keto EsterAlcohol, Catalyst (e.g., Boronic Acid)Different Ester rsc.org
Conversion to Amide Ketone/EsterAmineAmide nih.govnih.gov

Beckmann Rearrangement

The Beckmann rearrangement is a well-established reaction in organic chemistry that converts an oxime into an amide, typically under acidic conditions. lifechemicals.comduke.edu The reaction proceeds via the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl or aryl group positioned anti-periplanar to the leaving group (water), ultimately yielding a substituted amide after hydrolysis. researchgate.netresearchgate.net

For the specific substrate, this compound, the process begins with its conversion to the corresponding ketoxime using hydroxylamine. Due to the unsymmetrical nature of the ketone, this initial step can produce a mixture of (E)- and (Z)-oxime isomers. The stereochemistry of the oxime is crucial as it dictates which substituent migrates during the rearrangement. lifechemicals.com

Two potential products can be formed, depending on which group migrates: the 3-carboethoxyphenyl group or the cyclobutyl carbon skeleton.

Migration of the 3-carboethoxyphenyl group: If the oxime isomer with the 3-carboethoxyphenyl group anti to the hydroxyl group is formed and undergoes rearrangement, the aryl group will migrate to the nitrogen atom. Subsequent tautomerization of the resulting nitrilium ion would yield N-(cyclobutylcarbonyl)-3-aminobenzoic acid ethyl ester. The general migratory aptitude favors aryl groups over alkyl groups, suggesting this pathway is electronically preferred. nih.gov

Migration of the cyclobutyl group (Ring Expansion): If the alternate oxime isomer, where a carbon of the cyclobutane ring is anti to the hydroxyl group, undergoes rearrangement, a ring-expansion reaction occurs. This process is analogous to the industrial synthesis of ε-caprolactam from cyclohexanone (B45756) oxime. lifechemicals.comnih.gov The migration of the cyclobutyl carbon would result in the formation of a five-membered lactam ring. The final product would be a substituted 1-aza-2-cyclopentanone derivative.

The reaction is catalyzed by a variety of acidic reagents. The choice of catalyst and reaction conditions can influence the ratio of the resulting amide products.

Catalyst/ReagentTypical ConditionsReference
Sulfuric Acid (H₂SO₄)Concentrated acid, often in a solvent like acetic acid. lifechemicals.com
Polyphosphoric Acid (PPA)Used as both solvent and catalyst at elevated temperatures. lifechemicals.com
Thionyl Chloride (SOCl₂)Forms an intermediate chlorosulfite ester, facilitating rearrangement under milder conditions. lifechemicals.com
Phosphorus Pentachloride (PCl₅)One of the original reagents used by Beckmann. acs.org
Cyanuric Chloride / Zinc ChlorideA catalytic system that activates the hydroxyl group for rearrangement. lifechemicals.com
Table 1. Common Catalysts and Reagents for the Beckmann Rearrangement.

Cyclobutane Derivatives in Materials Science and Polymer Chemistry

The cyclobutane motif, characterized by significant ring strain, imparts unique chemical and physical properties when incorporated into larger molecules, making its derivatives valuable in materials science and polymer chemistry. material-properties.orgwikipedia.org These derivatives serve as key building blocks for high-performance polymers, including polyesters and polyamides, with enhanced thermal and mechanical properties. nih.govnih.gov

The primary synthetic route to cyclobutane-containing polymers is the [2+2] photocycloaddition of diolefinic monomers. researchgate.netacs.org This method allows for the creation of linear polymers where the cyclobutane ring is an integral part of the polymer backbone. These polymers often exhibit superior properties compared to their conventional counterparts.

Key Properties and Applications:

Enhanced Thermal Stability: The rigid and strained nature of the cyclobutane ring can restrict the mobility of polymer chains. This leads to higher glass transition temperatures (Tg) and improved thermal stability. For instance, copolyesters containing 2,2,4,4-tetramethylcyclobutane-1,3-diol units exhibit increased Tg and suppressed low-temperature local mobility. usm.edu Polyamides incorporating cyclobutane segments also show high thermal resistance, with decomposition temperatures often exceeding 400°C. nih.gov

Improved Mechanical Properties: The introduction of cyclobutane units into polymer backbones can lead to materials with a desirable combination of hardness, tensile strength, and impact resistance. mdpi.com Aromatic polyamides (aramids) are known for their exceptional strength, and the inclusion of rigid cyclic structures like cyclobutane can further enhance these properties. nih.gov

Stress-Responsive Materials (Mechanophores): The inherent strain energy of the cyclobutane ring can be harnessed to create stress-responsive polymers. When mechanical force is applied to a polymer chain containing a cyclobutane "mechanophore," the ring can undergo a [2+2] cycloreversion. duke.eduresearchgate.net This process can transform a destructive mechanical force into a constructive chemical reaction, creating new functional groups or cross-links within the material. duke.eduacs.org This property is being explored for applications in self-healing materials and damage-sensing polymers.

Advanced Polymer Synthesis: Research has focused on developing efficient methods for creating cyclobutane polymers. Techniques like solution-state [2+2] photopolymerization and the use of continuous flow reactors have enabled the synthesis of high molecular weight polymers (up to 140 kDa) with controlled structures and good solubility. nih.govacs.orgacs.org

The unique properties conferred by the cyclobutane ring make these derivatives highly attractive for developing advanced materials for the automotive, electronics, and aerospace industries, where high thermal stability and mechanical robustness are critical. researchgate.net

Polymer TypeIncorporated Cyclobutane UnitObserved Property EnhancementReference
Copolyester2,2,4,4-tetramethylcyclobutane-1,3-diolGlass transition temperature (Tg) approached 155°C; suppressed low-temperature mobility. usm.edu
Poly(oligocyclobutane)(1,n′-divinyl)-oligocyclobutaneTunable molecular weight and processability. acs.org
Polyester (Mechanophore)Bicyclo[4.2.0]octaneStress-activated [2+2] cycloreversion for creating functional copolymers and networks. duke.eduacs.org
Linear PolyesterTruxinate (from p-phenylenediacrylate)High molecular weights (up to 140 kDa) achieved via visible light photopolymerization. researchgate.netacs.org
Table 2. Examples of Cyclobutane-Containing Polymers and Their Properties.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Strategies for C–H and C–C Bond Functionalization in Cyclobutyl Ketones

The direct functionalization of carbon-hydrogen (C–H) and carbon-carbon (C–C) bonds is a primary goal in modern organic synthesis, offering pathways to complex molecules from simpler precursors. For cyclobutyl ketones, these strategies provide powerful tools for molecular editing.

A significant advancement is the palladium-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using chiral transient directing groups. nih.gov This method allows for the introduction of aryl groups at a position remote from the ketone, a traditionally challenging transformation. Another approach employs mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands to facilitate enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives through Pd(II)/Pd(IV) catalysis. acs.org

Researchers have also developed a sequential C–H/C–C functionalization strategy to create valuable cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.govresearchgate.netnih.gov This process involves two key steps:

Norrish-Yang Cyclization : An initial light-promoted reaction transforms the cyclobutyl aryl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This step selectively activates a γ-C–H bond.

Palladium-Catalyzed C–C Cleavage/Functionalization : The strained bicyclic intermediate then undergoes a palladium-catalyzed ring-opening and coupling with various partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides, to install a new substituent at the 3-position of the cyclobutane (B1203170) ring with exclusive cis-selectivity. nih.govresearchgate.net

These methods demonstrate sophisticated control over reactivity and stereochemistry, enabling the conversion of simple cyclobutane frameworks into complex, highly substituted structures. nih.govnih.gov Despite these advances, the activation of C–C bonds remains challenging due to the high directionality and steric hindrance of the σ-orbitals involved. illinois.edu

Functionalization StrategyCatalyst/Ligand SystemBond FormedKey FeaturesReference
Enantioselective β-C(sp³)–H ArylationPd(II) with Chiral Transient Directing GroupC-ArylFunctionalizes remote C–H bonds with high enantioselectivity. nih.gov
Enantioselective C–H Arylation/VinylationPd(II) with MPAO LigandC-Aryl, C-VinylApplicable to substrates with α-hydrogen atoms. acs.org
Formal γ-C–H FunctionalizationUV light (Norrish-Yang), then Pd(OAc)₂/LigandC-Aryl, C-Alkenyl, C-AlkynylSequential C–H/C–C activation; produces cis-1,3-disubstituted products. nih.govresearchgate.netnih.gov

Advances in Asymmetric Synthesis of Cyclobutyl Ketones and Analogues

The synthesis of single-enantiomer compounds is critical in medicinal chemistry, and significant progress has been made in the asymmetric synthesis of cyclobutane derivatives. Catalytic methods that control the three-dimensional arrangement of atoms are at the forefront of this research.

One powerful strategy is the use of chiral transient directing groups (TDGs) in palladium-catalyzed reactions. For cyclobutyl ketones, this approach has enabled enantioselective β-C(sp³)–H arylation with high stereocontrol. nih.gov A key finding in this area is that the choice of an additive, such as different silver salts (e.g., AgTFA vs. Ag₃PO₄), can reverse the enantioselectivity of the reaction, providing access to either enantiomer of the product from the same starting materials. nih.gov

Other notable methods include:

Rhodium-Catalyzed Additions : Enantioselective additions of aryl boronic acids to cyclobutenone ketals, catalyzed by rhodium complexes, serve as an effective method for producing enantioenriched cyclobutyl compounds. researchgate.net

Sequential Reduction/C–H Functionalization : This strategy involves the practical enantioselective reduction of a ketone to a chiral alcohol, followed by a diastereospecific iridium-catalyzed C–H silylation to install contiguous stereocenters on the cyclobutane ring. researchgate.net

These techniques provide robust platforms for constructing chiral cyclobutane scaffolds, which are increasingly sought-after motifs in drug discovery. nih.gov

Asymmetric MethodCatalyst/ReagentTransformationStereochemical OutcomeReference
Pd-Catalyzed C–H ArylationChiral Transient Directing Group + Silver Saltβ-Arylation of cyclobutyl ketoneHigh enantioselectivity (e.g., 96:4 er); enantioselectivity can be reversed. nih.gov
Rh-Catalyzed AdditionRhodium Catalyst + Chiral LigandAddition of aryl boronic acids to cyclobutenone ketalsAccess to enantioenriched cyclobutyl enol ethers. researchgate.net
Sequential Reduction/C–H SilylationEnantioselective reducing agent, then Ir-catalystKetone → Chiral Alcohol → Diastereoselective SilylationCreation of contiguous stereogenic centers. researchgate.net

Harnessing Strain Energy of Small Rings for New Reactivity Pathways

Small rings like cyclobutane possess inherent ring strain due to deviations from ideal bond angles and eclipsing interactions. wikipedia.org The C-C-C bond angles in cyclobutane are approximately 88°, far from the ideal 109.5° for sp³-hybridized carbon, resulting in significant angle strain. libretexts.org This stored potential energy, known as strain energy, can be harnessed as a thermodynamic driving force to enable unique chemical transformations.

The total ring strain in cyclobutane is estimated to be around 26.3 kcal/mol (110 kJ/mol). wikipedia.orglibretexts.org When a carbon-carbon bond in the ring is broken, this energy is released, making such ring-opening reactions energetically favorable. libretexts.org This principle is exploited in synthetic chemistry to drive reactions that would otherwise be difficult.

A prime example is the palladium-catalyzed C–C cleavage of bicyclo[1.1.1]pentan-2-ol intermediates, which are derived from cyclobutyl ketones. nih.govresearchgate.net The high strain of the bicyclic system facilitates its ring-opening and subsequent functionalization. However, recent research has shown that strain release alone is an insufficient predictor of reactivity. Electronic delocalization in the transition state also plays a crucial, and sometimes dominant, role. acs.orgnih.gov For instance, the greater reactivity of bicyclo[1.1.0]butane compared to the more strained bicyclo[2.1.0]pentane is attributed to favorable delocalization effects, highlighting a more nuanced interplay between strain and electronics. acs.orgnih.gov Understanding these combined effects allows chemists to design new reactions that leverage the unique properties of strained rings.

CycloalkaneRing Strain (kcal/mol)Primary Sources of StrainReference
Cyclopropane (B1198618)~29.0Angle strain (60° angles), Torsional strain (eclipsed H's) wikipedia.org
Cyclobutane~26.3Angle strain (88° angles), some Torsional strain wikipedia.org
Cyclopentane~7.4Primarily Torsional strain (adopts puckered shape) wikipedia.org

Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting chemical reactivity. Methods such as Density Functional Theory (DFT) allow researchers to map potential energy surfaces, identify transition states, and understand the factors controlling selectivity. numberanalytics.comrsc.org

In the context of cyclobutyl ketones and related systems, computational studies have provided critical insights. For example, the oxidation mechanism of cyclobutyl methyl ketone, a model for more complex molecules, was studied to understand the chemical pathways following hydrogen atom abstraction by hydroxyl radicals. researchgate.netresearchgate.net These studies help clarify the formation of secondary organic aerosols in atmospheric chemistry.

Computational modeling is also crucial for understanding and optimizing catalytic reactions. DFT calculations have been employed to:

Elucidate Stereoselectivity : In the cobalt-catalyzed coupling of cyclobutenes and aldehydes, calculations revealed the origin of the observed diastereo- and enantioselectivity. researchgate.net

Reveal Non-Covalent Interactions : Studies on the synthesis of chiral ketones have shown that subtle forces like C-H/π and π-π interactions play a crucial role in stereocontrol, insights that are difficult to obtain through experimental means alone. nih.gov

By providing a molecular-level picture of reaction pathways, computational chemistry accelerates the development of new catalysts and synthetic methods, moving the field toward predictive reaction design. numberanalytics.com

Computational MethodApplication AreaType of Insight ProvidedReference
Density Functional Theory (DFT)Asymmetric CatalysisOrigin of stereoselectivity, role of non-covalent interactions. researchgate.netnih.gov
Quantum Mechanics (QM) / Molecular Mechanics (MM)Reaction Mechanism ElucidationIdentification of intermediates and transition states, potential energy surfaces. numberanalytics.com
On-the-fly Dynamics SimulationsPhotolysis MechanismsModeling excited-state dynamics and reaction pathways. researchgate.net

Exploration of Photoredox Catalysis and Light-Driven Transformations of Aryl Ketones

Photoredox catalysis and other light-driven reactions have revolutionized organic synthesis by providing mild and sustainable methods for forming chemical bonds. Aryl ketones, such as 3-carboethoxyphenyl cyclobutyl ketone, are central to this field as they can act as potent photosensitizers. nih.gov Upon absorbing light, an aryl ketone is promoted to an excited state with a relatively long lifetime, allowing it to engage in subsequent chemical processes like energy transfer or electron transfer. nih.govthieme-connect.com

This reactivity has been harnessed in a variety of transformations:

C–H Functionalization : Photoexcited aryl ketones can catalyze the direct C–H imidation and acyloxylation of arenes through an oxidative quenching cycle, demonstrating their utility as organic photoredox catalysts. nih.gov

Ketone Arylation : Visible-light-induced methods have been developed for the α-arylation and β-arylation of ketones. acs.orgscispace.com The β-arylation is achieved through a combination of photoredox and organocatalysis, which generates a β-enaminyl radical that couples with aryl rings. scispace.com

Norrish Type Reactions : The ketone group in aryl cyclobutyl ketones is key to initiating the Norrish-Yang cyclization, a photochemical reaction that proceeds via intramolecular hydrogen abstraction by the excited ketone. nih.govnih.gov This reaction is the first step in the formal γ-C-H functionalization of cyclobutyl ketones, showcasing a direct application of light-driven transformations on this class of molecules. nih.govresearchgate.net

These light-driven methods offer green and efficient alternatives to traditional synthetic protocols, expanding the toolkit for modifying complex molecules like aryl ketones. thieme-connect.comlidsen.com

Photochemical ReactionRole of Aryl KetoneTransformation AchievedKey ConditionsReference
Photoredox C–H Imidation/AcyloxylationActs as a photoredox catalystDirect functionalization of arene C–H bonds.Visible light, thioxanthone catalyst nih.gov
α-Arylation of KetonesSubstrateFormation of a C(sp²)-C(sp³) bond at the α-position.Visible light, enamine-mediated photoredox catalysis acs.org
β-Arylation of KetonesSubstrateFormation of a C-C bond at the β-position.Visible light, photoredox and amine organocatalysis scispace.com
Norrish-Yang CyclizationReactant/Photosensitizerγ-C–H abstraction to form a bicyclic alcohol.UV light nih.govresearchgate.netnih.gov

Q & A

Q. What synthetic methods are commonly employed to prepare 3-carboethoxyphenyl cyclobutyl ketone and related cyclobutyl ketones?

Cyclobutyl ketones, including 3-carboethoxyphenyl derivatives, are typically synthesized via Friedel-Crafts acylation. For example, cyclobutanone reacts with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in the presence of Lewis acid catalysts like AlCl₃ under anhydrous conditions . Temperature control (0–50°C) is critical to minimize side reactions. Alternative routes include nucleophilic substitution of halogenated aryl precursors with cyclobutyl carbonyl groups.

Q. How can the structure of this compound be confirmed experimentally?

Key characterization techniques include:

  • Spectroscopy : IR and Raman spectra (3500–30 cm⁻¹) identify carbonyl (C=O) and cyclobutyl ring vibrations. UV-Vis in solvents like isooctane or ethanol confirms π→π* transitions in the aromatic and ketone moieties .
  • Chromatography : HPLC or GC-MS verifies purity and molecular weight.
  • Crystallography : X-ray diffraction resolves bond angles and spatial conformation, particularly for spirocyclic derivatives .

Q. What are the primary chemical reactions of this compound?

The ketone undergoes:

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol, with reaction kinetics dependent on steric effects from the cyclobutyl group .
  • Oxidation : Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid.
  • Nucleophilic substitution : Chlorine atoms on aryl rings react with amines or thiols under basic conditions .

Advanced Research Questions

Q. How does the cyclobutyl group influence the physicochemical properties of aryl ketones compared to other substituents (e.g., oxetanes, gem-dimethyl)?

Cyclobutyl groups impart unique conformational constraints and lipophilicity. For example:

  • Lipophilicity (logD) : Cyclobutyl ketones exhibit higher logD than oxetanes (ΔlogD ≈ +0.81) due to reduced polarity, but lower than gem-dimethyl analogs .
  • Permeability : Cyclobutyl derivatives show poor cell permeability (e.g., RRCK = 0.1 × 10⁻⁶ cm/s) compared to oxetanes (15.6 × 10⁻⁶ cm/s), attributed to increased rigidity and lack of oxygen-mediated polarity .

Q. What are the kinetic trends observed in the reduction of cyclobutyl aryl ketones with NaBH₄?

Kinetic studies reveal that cyclobutyl phenyl ketones react slower (relative rate = 0.23 at 0°C) than cyclopentyl analogs (0.36) due to increased ring strain and steric hindrance. Reaction rates follow pseudo-first-order kinetics with respect to both ketone and NaBH₄, confirmed via linear second-order plots .

Q. How does metabolic stability differ between cyclobutyl ketones and bioisosteric replacements like oxetanes?

Cyclobutyl ketones exhibit comparable metabolic stability to oxetanes in liver microsome assays. However, oxetanes show improved stability over methylene or gem-dimethyl linkers, likely due to reduced susceptibility to oxidative enzymes .

Q. What strategies optimize stereoselective functionalization of cyclobutyl ketones in spirocyclic systems?

Umpolung strategies using 2-aminothiophenols enable α,α’-functionalization of cyclobutyl methyl ketones, yielding spiro products with >90% efficiency. X-ray crystallography confirms stereochemical outcomes, showing cyclobutyl constraints mimic open-chain ketones in reactivity .

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